ビス-PEG1-NHS エステル

概要

説明

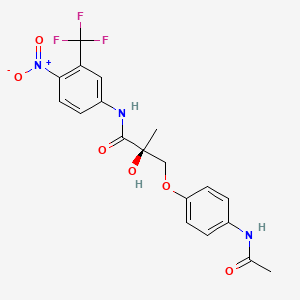

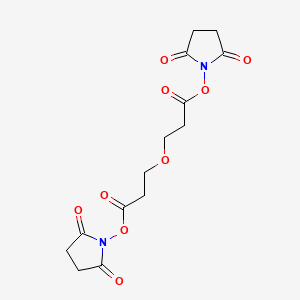

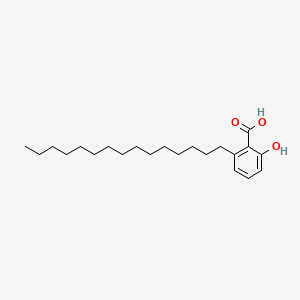

Bis-PEG1-NHS ester is a PEG linker containing two NHS ester groups. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

The synthesis of Bis-PEG1-NHS ester involves the use of NHS ester groups. These groups can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis

The molecular formula of Bis-PEG1-NHS ester is C14H16N2O9. It has a molecular weight of 356.28 g/mol . The structure includes two NHS ester groups linked through a linear PEG chain .Chemical Reactions Analysis

Bis-PEG1-NHS ester reacts with primary amines at pH 7-9, forming stable amide bonds . This reaction is commonly used in bio-conjugation processes .Physical And Chemical Properties Analysis

Bis-PEG1-NHS ester has a molecular weight of 356.29 g/mol . It is water-soluble and membrane-impermeable, allowing for cell surface labeling .科学的研究の応用

タンパク質標識

ビス-PEG1-NHS エステルの NHS エステル基は、タンパク質の第一級アミン (-NH2) を標識するために使用できます 。これは、タンパク質に小分子、生体分子、または表面を付着させる必要がある生体共役において特に有用です。

オリゴヌクレオチド標識

ビス-PEG1-NHS エステルは、アミン修飾オリゴヌクレオチドの標識にも使用できます 。これは、標識されたオリゴヌクレオチドをDNAまたはRNAの特定の配列を検出するためのプローブとして使用できる分子生物学の分野で重要です。

生体共役

ビス-PEG1-NHS エステルの NHS エステル基は、pH 7-9 の緩衝液中の第一級アミンと反応して、安定なアミド結合を形成できます 。これにより、2つの分子間に安定な共有結合を作成するプロセスである生体共役のための貴重なツールとなります。

抗体薬物複合体 (ADC)

ビス-PEG1-NHS エステルは、抗体薬物複合体 (ADC) の合成に使用できる非切断性リンカーです 。ADCは、癌の治療のための標的療法として設計された生物製剤のクラスです。

作用機序

Target of Action

Bis-PEG1-NHS ester is a PEG linker containing two NHS ester groups . The primary targets of Bis-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in the formation of antibody-drug conjugates (ADCs), where the compound acts as a linker between the antibody and the drug .

Mode of Action

The compound interacts with its targets (primary amines) through its NHS ester groups . This interaction results in the formation of covalent bonds, thereby attaching the drug to the antibody in the case of ADCs . This process enhances the specificity of the drug towards the target cells, reducing off-target effects.

Biochemical Pathways

It is known that the compound plays a significant role in the formation of adcs . ADCs are designed to exploit the antigen specificity of monoclonal antibodies to deliver potent cytotoxic drugs selectively to antigen-expressing tumor cells. Therefore, the pathways affected would be those related to the specific antigens and cytotoxic drugs involved in the ADC.

Pharmacokinetics

It is known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media

Result of Action

The primary result of the action of Bis-PEG1-NHS ester is the formation of ADCs . By acting as a linker between the antibody and the drug, the compound allows for the selective delivery of the drug to the target cells. This selectivity can lead to a more effective treatment with fewer off-target effects.

Action Environment

The action of Bis-PEG1-NHS ester can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of other compounds or substances in the environment could potentially interfere with the compound’s ability to form ADCs.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O9/c17-9-1-2-10(18)15(9)24-13(21)5-7-23-8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCYSDGIJAVHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101163278 | |

| Record name | 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101163278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65869-64-9 | |

| Record name | 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65869-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101163278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)

![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B1667390.png)